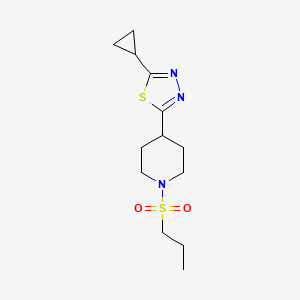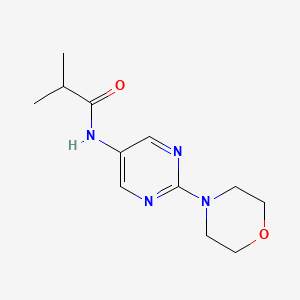
N-(2-morpholinopyrimidin-5-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-morpholinopyrimidin-5-yl)isobutyramide is a useful research compound. Its molecular formula is C12H18N4O2 and its molecular weight is 250.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Inhibition and Kinase Activity
N-(2-morpholinopyrimidin-5-yl)isobutyramide and its derivatives have been explored for their pharmacological significance, particularly in kinase inhibition, which is crucial for cancer therapy. The compound 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, was developed to mimic the key hydrogen bonding interaction and selectivity over the broader kinome, showing potent selective inhibition of mTORC1 and mTORC2, key players in the PI3K-AKT-mTOR pathway, a critical pathway in cancer development and progression (Hobbs et al., 2019).
Antimicrobial Activity
A series of compounds containing the N-(2-morpholinopyrimidin-5-yl) moiety have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant potency against different microbial strains, including Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as new bio-active molecules for antimicrobial applications (Desai et al., 2013).
Antitumor and Antiproliferative Effects
The compound and its related structures have shown promising antitumor and antiproliferative effects. Specifically, a novel series of morpholinylchalcones, used as building blocks to construct dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, exhibited significant in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. These findings suggest the potential of N-(2-morpholinopyrimidin-5-yl) derivatives in cancer therapy (Muhammad et al., 2017).
Molecular Transporters for Drug Delivery
The design and synthesis of dendritic molecular transporters for efficient in vivo delivery of morpholino antisense oligos represent another critical application. These transporters facilitate the safe and effective delivery of morpholino antisense oligos, overcoming one of the major challenges in antisense technology application in animal research and therapeutics. This advancement signifies the compound's utility in enhancing the delivery mechanism of genetic modulation therapies (Li & Morcos, 2008).
Properties
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9(2)11(17)15-10-7-13-12(14-8-10)16-3-5-18-6-4-16/h7-9H,3-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKTXZSMMNVNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(N=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-Phenylphenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2750565.png)
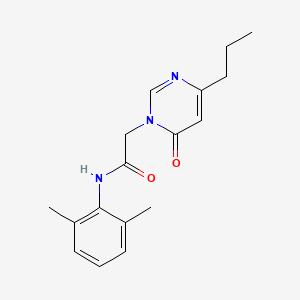
![4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2750567.png)
![N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide](/img/structure/B2750569.png)
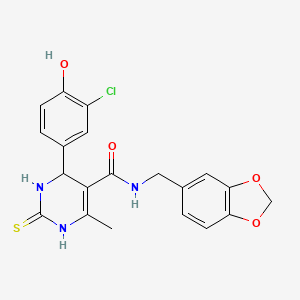
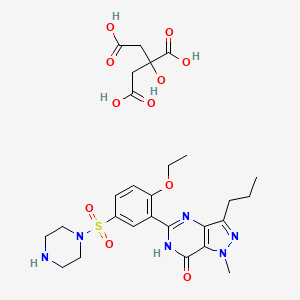
![2-Chloro-N-[2-(3-hydroxyphenyl)-1-phenylethyl]acetamide](/img/structure/B2750574.png)
![3,4-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2750576.png)

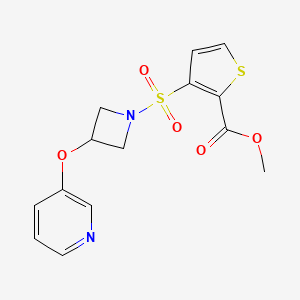
![N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide](/img/structure/B2750583.png)
